molecular formula C37H32O16 B10821686 9''-Methyl salvianolate B

9''-Methyl salvianolate B

Cat. No.: B10821686
M. Wt: 732.6 g/mol
InChI Key: REHAMWBRZKUHPN-NQBFDTSGSA-N
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Description

9’'-Methyl salvianolate B is a phenolic compound isolated from the roots of Radix Salvia miltiorrhizae, commonly known as Danshen. This compound is known for its significant biological activities and is widely used in traditional Chinese medicine. It has a molecular formula of C₃₇H₃₂O₁₆ and a molecular weight of 732.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9’'-Methyl salvianolate B is typically extracted from the roots of Radix Salvia miltiorrhizae using ethanol. The extraction process involves the following steps:

Industrial Production Methods: In an industrial setting, the extraction process is scaled up using larger extraction vessels and more efficient filtration and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of 9’'-Methyl salvianolate B on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 9’'-Methyl salvianolate B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9’'-Methyl salvianolate B has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reference compound in the study of phenolic compounds and their chemical properties.

    Biology: It is used in studies investigating the biological activities of phenolic compounds, including antioxidant and anti-inflammatory effects.

    Medicine: Research has shown that 9’'-Methyl salvianolate B has potential therapeutic effects, including anticancer, cardioprotective, and neuroprotective activities.

    Industry: It is used in the development of pharmaceuticals, cosmetics, and health products

Mechanism of Action

The mechanism of action of 9’'-Methyl salvianolate B involves multiple molecular targets and pathways:

Comparison with Similar Compounds

    Salvianolic Acid B: Another phenolic compound from Radix Salvia miltiorrhizae with similar antioxidant and anti-inflammatory properties.

    Lithospermic Acid B: A compound with similar chemical structure and biological activities.

    Rosmarinic Acid: A phenolic compound with strong antioxidant properties

Uniqueness: 9’'-Methyl salvianolate B is unique due to its specific methylation, which enhances its biological activities and stability compared to other similar compounds .

Properties

Molecular Formula

C37H32O16

Molecular Weight

732.6 g/mol

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid

InChI

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)52-37(49)32-31-19(4-10-24(41)34(31)53-33(32)20-5-9-23(40)27(44)16-20)6-11-30(45)51-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1

InChI Key

REHAMWBRZKUHPN-NQBFDTSGSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)[C@@H]2[C@H](OC3=C(C=CC(=C23)/C=C/C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C2C(OC3=C(C=CC(=C23)C=CC(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O

Origin of Product

United States

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